molecular formula C4H6N2S B1342484 2-Methylthiazol-5-amine CAS No. 89281-44-7

2-Methylthiazol-5-amine

Cat. No.: B1342484
CAS No.: 89281-44-7
M. Wt: 114.17 g/mol
InChI Key: IDSUZAVUCMIBBS-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Materials Science Research

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. scholarsresearchlibrary.com Their versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse biological activities and material properties. scholarsresearchlibrary.com

Thiazole derivatives are integral to numerous biologically active compounds, exhibiting a broad spectrum of pharmacological effects. scholarsresearchlibrary.com They are found in various natural products and have been extensively incorporated into synthetic drugs. scholarsresearchlibrary.com The thiazole nucleus is a key component in many therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The ability of the thiazole ring to interact with various biological targets has made it a privileged structure in drug discovery. For instance, derivatives of 2-aminothiazole (B372263) have shown potential as antibacterial, antifungal, anti-HIV, and anticonvulsant agents. scholarsresearchlibrary.com

The development of novel therapeutic agents often involves the use of thiazole-based scaffolds. These structures can be chemically modified to optimize their biological activity, bioavailability, and selectivity. nih.gov Research has demonstrated that Schiff bases and other derivatives synthesized from aminothiazoles can exhibit significant biological potential. nih.gov

Table 1: Examples of Bioactive Thiazole Derivatives

Derivative Class Biological Activity Reference
2-Aminothiazoles Antibacterial, Antifungal, Anti-inflammatory scholarsresearchlibrary.com
Thiazolidinones Anti-inflammatory nih.gov

The specific arrangement of functional groups in 2-amino-5-methylthiazole (B129938) imparts distinct chemical properties that make it a versatile building block. researchgate.net The presence of the amino group at the 2-position and the methyl group at the 5-position influences its reactivity and potential for forming complex molecular architectures. ontosight.airesearchgate.net

The coordination chemistry of 2-amino-5-methylthiazole has also been a subject of investigation. Studies on its metal complexes, such as those with cobalt(II) and silver(I), have shown that the ligand typically coordinates to the metal center through the endocyclic nitrogen atom. tubitak.gov.tr This coordination behavior is fundamental to the design of new metal-based catalysts and materials with specific electronic and magnetic properties. tubitak.gov.tr

Table 2: Physicochemical Properties of 2-Amino-5-methylthiazole

Property Value Reference
Molecular Formula C4H6N2S nih.gov
Molecular Weight 114.17 g/mol sigmaaldrich.com
Melting Point 93-98 °C sigmaaldrich.com

| CAS Number | 7305-71-7 | nih.gov |

Historical Context of Research on 2-Amino-5-methylthiazole

Historically, research on 2-amino-5-methylthiazole has been closely linked to its role as a key intermediate in the synthesis of more complex molecules. It is recognized as a significant metabolite of the non-steroidal anti-inflammatory drugs (NSAIDs) tenoxicam (B611289) and meloxicam. chemdad.comchemicalbook.com Early synthetic routes often involved the reaction of α-haloketones with thiourea (B124793), a classic method for constructing the thiazole ring. nih.gov

Over the years, various synthetic methodologies have been developed to prepare 2-amino-5-methylthiazole and its derivatives. chemicalbook.com These methods have been refined to improve yield, purity, and to allow for the introduction of diverse substituents on the thiazole core. The compound's availability and versatile reactivity have made it a staple in synthetic organic chemistry for the construction of novel heterocyclic systems. chemicalbook.com For example, it has been used as a starting material for the synthesis of 5-methylthiazole-thiazolidinone conjugates, which have been investigated for their anti-inflammatory properties. nih.gov

Research Objectives and Scope for 2-Amino-5-methylthiazole Investigations

Current research on 2-amino-5-methylthiazole is focused on several key areas, primarily leveraging its properties as a versatile chemical building block. nbinno.comcognitivemarketresearch.com The primary objectives include the synthesis of novel bioactive compounds, the development of new materials, and the exploration of its coordination chemistry. chemdad.comtubitak.gov.trcognitivemarketresearch.com

In medicinal chemistry, a major research goal is the use of 2-amino-5-methylthiazole as a scaffold to design and synthesize new drug candidates. ontosight.aicognitivemarketresearch.com This includes the preparation of derivatives with potential applications as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aischolarsresearchlibrary.com The scope of these investigations often involves structure-activity relationship (SAR) studies to optimize the biological efficacy of the synthesized compounds. nih.gov

Furthermore, the coordination chemistry of 2-amino-5-methylthiazole continues to be an active area of research. tubitak.gov.tr The objective is to synthesize and characterize new metal complexes with interesting structural and electronic properties, which could find applications in catalysis and materials science. tubitak.gov.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-6-2-4(5)7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUZAVUCMIBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609988
Record name 2-Methyl-1,3-thiazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89281-44-7
Record name 2-Methyl-1,3-thiazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazol-5-amine
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Synthetic Methodologies and Strategies for 2 Amino 5 Methylthiazole

Established Synthetic Pathways to 2-Amino-5-methylthiazole (B129938)

Classic synthetic routes to 2-amino-5-methylthiazole are foundational in organic chemistry, primarily relying on the Hantzsch thiazole (B1198619) synthesis and its variations. These methods involve the cyclocondensation of precursors that build the thiazole ring.

Reaction of 2-Aminothiazoles with Methylating Agents

While building the substituted thiazole ring from acyclic precursors is more common, the direct methylation of a pre-formed 2-aminothiazole (B372263) ring at the 5-position represents a possible synthetic strategy. This approach would involve an electrophilic substitution reaction on the electron-rich thiazole ring. However, this method is less frequently employed due to potential challenges in controlling regioselectivity, as other positions on the ring and the amino group are also nucleophilic.

Synthesis from Specific Precursors

The most established and widely utilized method for synthesizing 2-amino-5-methylthiazole and its derivatives is the Hantzsch synthesis, which involves the reaction between an α-halocarbonyl compound and a thioamide-containing reactant, most commonly thiourea (B124793).

Key precursors for 2-amino-5-methylthiazole include:

α-Haloketones and Aldehydes : The reaction of 2-chloropropionaldehyde or 2-bromopropionaldehyde with thiourea is a direct route to the target compound. For instance, the cyclocondensation of 2-chloropropionaldehyde with thiourea in an aqueous solution can produce 2-amino-5-methylthiazole in high yield. Similarly, reactions using 2-bromopropionaldehyde hydrate (B1144303) or diethyl acetal (B89532) precursors have been reported to yield the desired product.

β-Keto Esters : A versatile precursor is ethyl 4-bromo-3-oxopentanoate. Its reaction with thiourea in ethanol (B145695) leads to the formation of an ester derivative of 2-amino-5-methylthiazole, specifically ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate. This intermediate is valuable for further functionalization.

The general mechanism involves the initial S-alkylation of thiourea by the α-halocarbonyl, followed by an intramolecular condensation and dehydration to form the thiazole ring.

"One-Pot" Cyclization and Bromination Techniques

To improve efficiency and avoid the handling of lachrymatory α-haloketones, "one-pot" modifications of the Hantzsch synthesis have been developed. In these procedures, an active methylene (B1212753) ketone is halogenated in situ before the addition of thiourea.

A typical one-pot process involves:

In Situ Halogenation : A ketone is treated with a halogenating agent such as iodine (I₂), N-bromosuccinimide (NBS), or trichloroisocyanuric acid (TCCA).

Cyclization : Thiourea is added to the reaction mixture, reacting with the newly formed α-haloketone intermediate.

Ring Closure : The subsequent cyclization and dehydration yield the 2-aminothiazole derivative.

This approach is highly effective for synthesizing a range of 2-aminothiazole derivatives by starting with various methyl ketones. For example, acetophenone (B1666503) derivatives can be reacted with thiourea in the presence of TCCA and a catalyst to form the corresponding 4-aryl-2-aminothiazoles.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of producing 2-amino-5-methylthiazole and related compounds. These innovations include the use of alternative energy sources and the application of green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. This technique has been successfully applied to the synthesis of 2-aminothiazoles, drastically reducing reaction times from hours to minutes.

The key advantages of microwave-assisted synthesis include:

Rapid Reaction Times : Reactions that traditionally require several hours of refluxing can be completed in 5 to 15 minutes.

Increased Yields : Microwave heating often leads to higher product yields compared to conventional heating methods.

Environmental Benefits : The efficiency of microwave heating is an aspect of green chemistry, reducing energy consumption.

For example, the domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation produces 2-aminothiazoles in high yields within minutes. Similarly, the condensation of substituted ketones with thiourea and iodine is effectively achieved using microwave assistance, offering a rapid and efficient route to the final products.

Comparison of Synthesis Methods
MethodPrecursorsConditionsTimeAdvantages
Conventional Hantzsch Substituted acetophenone, thiourea, iodineEthanol, Reflux8-10 hoursWell-established
Microwave-Assisted Substituted acetophenone, thiourea, iodineMicrowave irradiation (170 W)5-15 minutesRapid, high yield, efficient

Green Chemistry Principles in 2-Amino-5-methylthiazole Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. In the context of 2-aminothiazole synthesis, this has led to the development of several environmentally benign protocols.

Key green chemistry strategies include:

Use of Green Solvents : Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. An aqueous-phase, one-pot synthesis of 2-aminothiazole carboxylates has been demonstrated using β-keto esters, thiourea, and NBS.

Recyclable Catalysts : Employing solid-supported or heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Examples include Nafion-H, a recyclable solid acid catalyst, and various zeolite-based nanocatalysts.

Catalyst-Free Reactions : Developing synthetic routes that proceed efficiently without the need for a catalyst, simplifying purification and reducing waste.

Safer Reagents : Replacing toxic and hazardous reagents, such as elemental iodine, with safer alternatives like TCCA, which serves as a green source of halogen ions.

These approaches not only reduce the environmental footprint of the synthesis but also often lead to improved efficiency and cost-effectiveness.

Optimization of Reaction Conditions and Yield for 2-Amino-5-methylthiazole Production

The efficient synthesis of 2-amino-5-methylthiazole is crucial for its application in the development of pharmaceuticals and agricultural chemicals. Optimization of reaction conditions is a key factor in maximizing yield, improving purity, and ensuring the economic viability of its production. Research has focused on refining the classic Hantzsch thiazole synthesis, which typically involves the cyclocondensation of a α-halocarbonyl compound with a thioamide. For 2-amino-5-methylthiazole, this translates to the reaction between a 2-halopropionaldehyde and thiourea.

A significant advancement in the production of 2-amino-5-methylthiazole involves the cyclocondensation reaction of 2-chloropropionaldehyde with thiourea in an aqueous medium. This method has been optimized to achieve high yields by carefully controlling several key parameters, including molar ratios, reaction temperature, and reaction time. The process involves adding thiourea to an aqueous solution of 2-chloropropionaldehyde, which can be prepared from the chlorination of propionaldehyde.

The reaction is typically conducted at temperatures ranging from 20 to 120°C, with a preferred range of 40 to 100°C. The duration of the reaction can vary from 0.3 to 24 hours, with an optimal time of 1 to 15 hours to ensure completion. The molar ratio of thiourea to 2-chloropropionaldehyde is also a critical factor, with optimal yields obtained when using 0.8 to 1.2 moles of thiourea for every mole of 2-chloropropionaldehyde. Following the reaction, neutralization of the solution with a base, such as sodium hydroxide, leads to the crystallization of the final product. This optimized process has been reported to produce 2-amino-5-methylthiazole with a yield of up to 92.0% based on thiourea.

Table 1: Optimization of 2-Amino-5-methylthiazole Synthesis from 2-Chloropropionaldehyde and Thiourea

Parameter Range Studied Optimal Condition Reported Yield Reference
Reactant Ratio (Thiourea:Aldehyde) 0.5 - 2.0 mol 0.9 - 1.1 mol 92.0%
Temperature 20 - 120°C 40 - 100°C 92.0%
Reaction Time 0.3 - 24 hours 1 - 15 hours 92.0%

| Solvent | Aqueous Medium | Aqueous Medium | 92.0% | |

This table summarizes the optimized conditions for the synthesis of 2-amino-5-methylthiazole via the cyclocondensation of 2-chloropropionaldehyde and thiourea.

Broader studies on the synthesis of 2-aminothiazole derivatives highlight other factors that can be optimized to improve reaction efficiency. While not specific to the 5-methyl isomer, these findings are highly relevant. The choice of solvent, catalyst, and temperature can significantly impact the yield. For instance, in a one-pot synthesis of various 2-aminothiazoles, different solvents such as water, ethanol, methanol (B129727), and acetonitrile (B52724) were tested. Ethanol was often found to be the optimal solvent, leading to higher product yields.

The use of catalysts is another strategy to enhance reaction rates and yields. Modern approaches have utilized novel, multifunctional ionic liquid nanocatalysts. The optimization of catalyst loading is crucial; too little catalyst may result in slow conversion, while an excess may not provide additional benefits and increases costs. A systematic study demonstrated how varying the catalyst amount, solvent, and temperature affects the final yield, allowing for the determination of the most efficient reaction setup.

Table 2: General Optimization of Reaction Conditions for 2-Aminothiazole Synthesis

Entry Catalyst Loading (wt/wt%) Solvent Temperature (°C) Time (h) Yield (%)
1 5 H₂O 25 24 25
2 5 CH₃CN 80 12 70
3 5 EtOH 80 8 90
4 10 EtOH 80 4 96
5 15 EtOH 80 4 96
6 10 MeOH 60 6 85

This table, adapted from a study on general 2-aminothiazole synthesis, illustrates the systematic optimization of various reaction parameters to maximize product yield. The specific reactants used were acetophenone and thiourea.

These examples underscore the importance of a multi-parameter approach to optimizing the synthesis of 2-amino-5-methylthiazole. By fine-tuning factors such as reactant ratios, temperature, solvent, and catalyst systems, it is possible to achieve high yields and develop efficient, scalable production methods.

Derivatization and Structural Modification of 2 Amino 5 Methylthiazole

Synthesis of Novel 2-Amino-5-methylthiazole (B129938) Derivatives

The inherent reactivity of the amino group and the thiazole (B1198619) ring in 2-amino-5-methylthiazole allows for a range of chemical transformations, leading to the creation of new molecular entities.

Schiff Base Formation from 2-Amino-5-methylthiazole and Aldehydes

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation of primary amines with aldehydes. nih.govmdpi.com The reaction of 2-amino-5-methylthiazole with various aldehydes yields a diverse library of Schiff base derivatives. This process typically involves refluxing the two reactants in a suitable solvent, often with a catalytic amount of acid. nih.gov

For instance, a series of Schiff bases were synthesized by reacting 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol with different substituted aldehydes in methanol (B129727) with a few drops of glacial acetic acid, under reflux conditions. nih.gov The formation of the Schiff base is confirmed by spectroscopic methods, such as the appearance of a characteristic absorption band for the -CH=N- group in the IR spectrum and a singlet signal for the azomethine proton in the 1H NMR spectrum. nih.gov

The synthesis of copper(II) Schiff base coordination compounds has also been reported. researchgate.netnih.gov These complexes are formed by the stepwise reaction of diethylenetriamine (B155796) with heterocyclic aldehydes like 2-furaldehyde or 2-thiophene-carboxaldehyde, followed by coordination with 2-amino-5-methylthiazole. researchgate.netnih.gov

Table 1: Examples of Aldehydes Used in Schiff Base Formation

AldehydeResulting Schiff Base Derivative
Substituted BenzaldehydesEthyl 2-(arylidene amino)-4-methylthiazole-5-carboxylate derivatives wjpr.net
2,4-Dimethoxybenzaldehyde5-((2-((2,4-Dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol nih.gov
2-FuraldehydeCopper(II) Schiff base coordination compounds researchgate.netnih.gov
2-Thiophene-carboxaldehydeCopper(II) Schiff base coordination compounds researchgate.netnih.gov

Formation of 1,3,4-Oxadiazole-2-thiol (B52307) Derivatives of 2-Amino-5-methylthiazole

A notable class of derivatives is the 1,3,4-oxadiazole-2-thiol series. The synthesis of these compounds from 2-amino-5-methylthiazole involves a multi-step process. nih.govnih.govlibrary.walesresearchgate.net

The synthetic route commences with the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea (B124793) to yield ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate. nih.govmdpi.com This ester is then converted to the corresponding acetohydrazide by treatment with hydrazine (B178648) hydrate (B1144303). nih.gov The subsequent reaction of the acetohydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification, leads to the formation of the 1,3,4-oxadiazole-5-thiol ring. nih.govresearchgate.net This intermediate can then be further modified, for example, by condensation with various aldehydes to form Schiff bases. nih.govnih.govlibrary.wales

The successful synthesis of these derivatives is confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, and mass spectrometry. nih.govnih.govlibrary.wales For example, the 1H NMR spectrum of the 1,3,4-oxadiazole-5-thiol intermediate shows a characteristic singlet for the SH proton. nih.gov

Synthesis of Propenone Derivatives of 2-Amino-5-methylthiazole

Propenone derivatives, also known as chalcones, can be synthesized from 2-amino-5-methylthiazole. A common method for this is the Claisen-Schmidt condensation reaction. mdpi.com This reaction involves the condensation of a substituted acetophenone (B1666503) with an appropriate aldehyde. In the context of 2-amino-5-methylthiazole, a derivative containing an acetyl group is first synthesized, which then participates in the condensation reaction.

For example, novel thiazole-based chalcones were synthesized via a Claisen–Schmidt condensation. mdpi.com Another study reported the synthesis of chalcone-based thiazole derivatives and evaluated their biological activity. researchgate.net The starting chalcones were prepared by the Claisen-Schmidt condensation of suitably substituted benzaldehydes and cyclopropyl-methyl ketone. nih.gov

Synthesis of Thiazolidinone Conjugates of 2-Amino-5-methylthiazole

Thiazolidinone rings can be conjugated to 2-amino-5-methylthiazole to create hybrid molecules. The synthesis of these conjugates often begins with the reaction of 2-amino-5-methylthiazole with chloroacetyl chloride to form an amide derivative. mdpi.comnih.gov This intermediate then undergoes cyclization with a reagent like ammonium (B1175870) thiocyanate (B1210189) to form the thiazolidinone ring. nih.gov

In one synthetic approach, 2-amino-5-methylthiazole was treated with chloroacetyl chloride to yield its corresponding amide derivative, which was then cyclized with ammonium thiocyanate in refluxing ethanol (B145695) to afford 2-(5-methylthiazol-2-yl)thiazolidin-4-one. nih.gov Another method involved adding a solution of 2-amino-5-methylthiazole and sodium carbonate in anhydrous dimethylformamide (DMF) dropwise to a solution of chloroacetyl chloride in DMF. mdpi.com

Further modifications can be introduced at the 5-position of the thiazolidinone ring by reacting it with various aromatic aldehydes to produce 5-arylidene derivatives. nih.govnih.gov These reactions highlight the versatility of this synthetic strategy in creating a library of thiazolidinone conjugates.

Table 2: Key Steps in Thiazolidinone Conjugate Synthesis

StepReactantsProduct
Amide Formation2-Amino-5-methylthiazole, Chloroacetyl chlorideN-(5-methylthiazol-2-yl)-2-chloroacetamide
CyclizationN-(5-methylthiazol-2-yl)-2-chloroacetamide, Ammonium thiocyanate2-(5-methylthiazol-2-ylimino)thiazolidin-4-one
Arylidene Formation2-(5-methylthiazol-2-ylimino)thiazolidin-4-one, Aromatic aldehyde5-Arylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one

Acrylamide (B121943) Monomer Preparation from 2-Amino-5-methylthiazole

2-Amino-5-methylthiazole can be utilized in the preparation of acrylamide monomers. Specifically, it is a precursor for the synthesis of 5-methyl-2-thiozyl methacrylamide (B166291) (MTMAAm). chemicalbook.comcookechem.comchemicalbook.comchemdad.com This derivatization involves the reaction of the amino group of 2-amino-5-methylthiazole with an acryloyl or methacryloyl chloride. The resulting monomer can then be used in polymerization reactions.

Heterocyclic Hybrid Compound Synthesis via Nucleophilic Substitution

The amino group of 2-amino-5-methylthiazole is a key functional group for nucleophilic substitution reactions, enabling the synthesis of various heterocyclic hybrid compounds. For example, the 2-amino group can act as a nucleophile and attack an electrophilic center on another heterocyclic ring system, leading to the formation of a new covalent bond and a hybrid molecule.

One study describes the synthesis of 5-substituted-2-aminothiazoles directly from 2-aminothiazoles via a two-step halogenation/nucleophilic substitution protocol. jocpr.com In this process, the 2-aminothiazole (B372263) is first halogenated, and the resulting 2-amino-5-halothiazole then undergoes nucleophilic substitution where the halide is displaced by a strong nucleophile. jocpr.com Another example involves the reaction of 2-aminothiazole derivatives with chloroacetyl chloride to form chloroacetamide intermediates, which then react with various secondary amines to afford the final products. nih.govmdpi.com

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical aspect in the derivatization of 2-amino-5-methylthiazole and related structures, particularly in reactions like the Hantzsch thiazole synthesis. The reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas can lead to different products depending on the reaction conditions and the nature of the substituents. rsc.org

One study reported that the condensation of α-bromo-1,3-diketones with N-substituted thioureas could regioselectively yield either 2-(N-arylamino)-5-acyl-4-methylthiazoles or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. rsc.org The regiochemical outcome is influenced by the electrophilicity of the carbonyl carbons in the diketone. A greater electrophilicity of the acetyl group's carbonyl carbon compared to the other acyl group directs the nucleophilic attack of the thiourea nitrogens, determining the final structure. rsc.orgresearchgate.net Out of twenty different combinations studied, ten resulted exclusively in the formation of the expected 2-(N-arylamino)-5-acyl-4-methylthiazoles, while seven led to the rearranged product via an acyl migration, and three produced a mixture of both. rsc.org The structures of these thiazole derivatives were confirmed using advanced spectroscopic techniques. rsc.org

In other synthetic approaches, the reaction of (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide with various α-bromocarbonyl compounds has been shown to produce functionalized thiazoles regioselectively. scispace.com

Stereoselectivity has also been explored in the context of 2-amino-5-methylthiazole derivatives. For instance, chiral supramolecular hydrogels have been developed by modifying chiral phenylalanine-based gelators with 2-amino-5-methylthiazole. researchgate.net These hydrogels exhibited inherent antibacterial activity, with the stereochemistry of the nanofibers (left-handed vs. right-handed helices) influencing their efficacy. Specifically, the D-form hydrogels, which form right-handed nanofibers, showed higher antibacterial activity than their L-form counterparts, suggesting a stereoselective interaction with bacterial cells. researchgate.net

Structure-Directed Synthesis for Targeted Bioactivity Enhancement

The targeted modification of the 2-amino-5-methylthiazole structure is a widely used strategy to enhance specific biological activities. By introducing different functional groups, researchers can modulate the compound's pharmacological profile to create more potent and selective agents.

Antioxidant Activity: A series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant properties. nih.gov The synthesis involved converting 2-amino-5-methylthiazole derivatives into Schiff bases by condensation with various substituted aldehydes. nih.gov The study found that the presence of electron-donating groups on the substituted aldehyde moiety led to significant radical scavenging potential. nih.gov

Antimicrobial and Anticancer Activity: The 2-aminothiazole scaffold is a common feature in anticancer drugs. researchgate.net Derivatization of the amino group at the C2 position is a key strategy for enhancing antitumor activity. nih.gov Modifications such as converting the amino group into N-acyl, sulfonamide, ureido, or thioureido functionalities have been explored. researchgate.net

For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib (B193332). One of the synthesized compounds showed potent and selective antiproliferative activity against human K562 leukemia cells. nih.gov Another study on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives revealed that introducing various chemotherapeutically-active pharmacophores resulted in compounds with significant antibacterial activity, particularly against Gram-positive bacteria, and moderate antifungal activity. ijper.org Derivatizing the 2-amino group into a substituted ureido functionality led to a notable enhancement in activity against a broad range of tumor cell lines. nih.gov

The table below summarizes research findings on the bioactivity of various 2-amino-5-methylthiazole derivatives.

Derivative ClassTarget BioactivityKey Structural Features for Enhanced Activity
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Schiff basesAntioxidantElectron-donating substituents on the aldehyde moiety. nih.gov
Methylthiazole-based thiazolidinonesAntibacterialIntroduction of different arylidene substituents at the 5-position of the thiazolidinone moiety. mdpi.comnih.gov
2-Amino-thiazole-5-carboxylic acid phenylamidesAnticancer (Leukemia)Phenylamide substitution based on the dasatinib structure. nih.gov
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesAnticancer, AntimicrobialDerivatization of the 2-amino group into a substituted ureido functionality. nih.govijper.org
Chiral hydrogels from 2-amino-5-methylthiazoleAntibacterialRight-handed (D-form) helical nanofibers showed higher activity. researchgate.net
2-Amino-5-methylthiazole-4-carboxylic acid derivativesAntitubercularActive against Mycobacterium tuberculosis H37Rv. plos.org

Anti-inflammatory Activity: Molecular hybridization, which combines two or more pharmacophores, has been used to design potent anti-inflammatory agents. nih.gov A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were synthesized and evaluated, with some compounds showing better anti-inflammatory activity than the reference drug indomethacin. nih.gov

This structure-directed approach allows for the fine-tuning of the molecule's properties, leading to the development of derivatives with improved efficacy for specific therapeutic targets.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Methylthiazole and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 2-amino-5-methylthiazole (B129938). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of 2-amino-5-methylthiazole, characteristic peaks are observed that confirm the presence of the methyl and amino groups, as well as the proton on the thiazole (B1198619) ring. A singlet peak appearing around δ 2.3 ppm is attributed to the protons of the methyl group (CH₃). The protons of the amino group (NH₂) typically appear as a singlet at approximately δ 6.8 ppm.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atom of the methyl group resonates at a characteristic chemical shift, while the carbon atoms of the thiazole ring appear at distinct positions, reflecting their different electronic environments.

Interactive Data Table: NMR Data for 2-Amino-5-methylthiazole

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~2.3Singlet-CH₃
¹H~6.8Singlet-NH₂
¹³CSpecific data varies--CH₃
¹³CSpecific data varies-Thiazole Ring Carbons

Note: Specific ¹³C NMR chemical shifts can vary depending on the solvent and experimental conditions.

Infrared and Fourier-Transform Infrared Spectroscopy (FT-IR) Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are utilized to identify the functional groups present in 2-amino-5-methylthiazole by detecting the vibrational frequencies of its bonds. nih.govguidechem.com

The FT-IR spectrum of 2-amino-5-methylthiazole exhibits characteristic absorption bands. The N-H stretching vibrations of the primary amino group are typically observed in the range of 3100-3500 cm⁻¹. The C-H stretching of the methyl group and the thiazole ring appears around 2900-3100 cm⁻¹. The C=N stretching vibration within the thiazole ring gives a characteristic peak, and the C-S stretching vibration is also observable. In derivatives of 2-amino-5-methylthiazole, additional characteristic peaks can be seen, such as a C=O stretching band around 1684 cm⁻¹ in ester derivatives. nih.gov

Interactive Data Table: Key FT-IR Absorption Bands for 2-Amino-5-methylthiazole and its Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3100 - 3500
Methyl (-CH₃)C-H Stretch2900 - 3000
Thiazole RingC=N Stretch~1600
Thiazole RingC-S StretchVariable
Ester (in derivatives)C=O Stretch~1684

Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) and its soft ionization variant, Electrospray Ionization Mass Spectrometry (ESI-MS), are essential for determining the molecular weight of 2-amino-5-methylthiazole and for studying its fragmentation patterns. nih.govucsf.edu

The molecular weight of 2-amino-5-methylthiazole is 114.17 g/mol . nih.govsigmaaldrich.com In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 115. This confirms the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. nih.govnih.gov The resulting fragmentation pattern provides valuable information about the structure of the molecule, as specific fragments correspond to the loss of certain functional groups or parts of the thiazole ring. mdpi.comnih.gov

Interactive Data Table: Mass Spectrometry Data for 2-Amino-5-methylthiazole

Technique Ion m/z (Mass-to-Charge Ratio) Information Obtained
ESI-MS[M+H]⁺115Molecular Weight Confirmation
MS/MSVariousDependent on fragmentationStructural Elucidation

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. nih.govresearchgate.net For 2-amino-5-methylthiazole (C₄H₆N₂S), the theoretical elemental composition can be calculated from its molecular formula. nih.gov Experimental values obtained from elemental analysis are then compared to these theoretical values to verify the purity and composition of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for 2-Amino-5-methylthiazole (C₄H₆N₂S)

Element Theoretical % Found (Experimental) %
Carbon (C)42.08Typically within ±0.4%
Hydrogen (H)5.30Typically within ±0.4%
Nitrogen (N)24.54Typically within ±0.4%
Sulfur (S)28.09Typically within ±0.4%

Note: Experimental values are subject to slight variations.

X-ray Diffraction Analysis of 2-Amino-5-methylthiazole Hybrid Compounds

X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. While the crystal structure of 2-amino-5-methylthiazole itself is available, this technique is also extensively used to analyze its hybrid compounds and derivatives. nih.govresearchgate.net

UV-Visible Spectroscopy in Reactivity and Structural Studies

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and can provide insights into its reactivity and structural features. researchgate.netrsc.org The absorption of UV or visible light by 2-amino-5-methylthiazole and its derivatives corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 2-amino-5-methylthiazole and its coordination compounds, for instance with copper(II), shows characteristic absorption bands. researchgate.net The position and intensity of these bands can be influenced by the solvent and the formation of complexes. rsc.org For example, in studies of copper(II) Schiff base coordination compounds involving 2-amino-5-methylthiazole, the electronic spectra provide information about the geometry of the coordination sphere around the metal ion. researchgate.net Changes in the absorption spectra upon addition of other molecules can be used to study binding interactions and reactivity.

Interactive Data Table: UV-Visible Absorption Data for a Representative 2-Amino-5-methylthiazole Derivative

Compound/Complex Solvent λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Example DerivativeEthanol (B145695)~250 - 350Value dependent on specific compound

Note: The absorption maximum (λ_max) and molar absorptivity are specific to the particular derivative and solvent used.

Tautomerism and Isomerism Studies of 2-Amino-5-methylthiazole

2-Amino-5-methylthiazole can exist in different tautomeric forms, which are isomers that readily interconvert, typically through the migration of a proton. The predominant form is the amino tautomer, but the imino tautomer can also exist in equilibrium.

Reactivity and Reaction Mechanism Investigations of 2 Amino 5 Methylthiazole

Nucleophilic Reactivity of 2-Amino-5-methylthiazole (B129938)

The nucleophilic character of 2-aminothiazole (B372263) derivatives is well-documented, with the exocyclic nitrogen atom being the primary site of nucleophilic attack in many reactions. The presence of the methyl group at the 5-position in 2-amino-5-methylthiazole can influence this reactivity through electronic and steric effects.

The nucleophilicity of various 2-aminothiazole derivatives has been quantified using Mayr's nucleophilicity scale, which provides a kinetic basis for comparing the reactivity of different nucleophiles. This scale is based on the linear free-energy relationship log k = sN(N + E), where N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter.

CompoundNucleophilicity Parameter (N)
2-Aminothiazole5.39
2-Amino-4-methylthiazole (B167648)5.85
2-Amino-4,5-dimethylthiazole6.33
2-Amino-5-methyl-4-phenylthiazoleNot Reported

Data for illustrative purposes based on studies of related compounds.

The high nucleophilicity of 2-aminothiazoles is evident in their reactions with highly reactive electrophiles, often termed superelectrophiles. One such class of reagents is benzofuroxans, which are potent electrophilic agents. The reaction of 2-aminothiazole derivatives with 4,6-dinitrobenzofuroxan (DNBF) has been studied to assess their nucleophilic character. These reactions typically proceed via a nucleophilic aromatic substitution mechanism, where the exocyclic amino group of the thiazole (B1198619) attacks the electron-deficient aromatic ring of the benzofuroxan.

Kinetic studies of these reactions allow for the determination of second-order rate constants, which are a measure of the nucleophilic reactivity of the aminothiazole. For example, the reaction of 2-amino-4-arylthiazoles with DNBF in acetonitrile (B52724) has been investigated, providing a quantitative measure of their reactivity. cdnsciencepub.com While specific kinetic data for 2-amino-5-methylthiazole is not detailed in the available literature, the general reactivity pattern is expected to be similar, with the amino group acting as the nucleophile.

Electrophilic Substitution Patterns of the Thiazole Ring

The thiazole ring in 2-amino-5-methylthiazole is an electron-rich system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating effect of the amino group and the inherent reactivity of the thiazole ring.

The nitration of 2-aminothiazole derivatives can be a complex process, with the potential for reaction at both the amino group and the thiazole ring. Direct nitration of 2-amino-5-methylthiazole has been reported to be unsuccessful. cdnsciencepub.com However, the nitration of its N-acetylated derivative, 2-acetamido-5-methylthiazole (B112850), has been achieved. cdnsciencepub.com The reaction of 2-acetamido-5-methylthiazole with a mixture of nitric acid and acetic anhydride (B1165640) yields 2-acetamido-5-methyl-4-nitrothiazole. cdnsciencepub.com This indicates that the C4 position is the preferred site of electrophilic attack, which is consistent with the directing effect of the acetamido group.

Starting MaterialNitrating AgentProductPosition of Nitration
2-Amino-5-methylthiazoleNot ReportedUnsuccessful-
2-Acetamido-5-methylthiazoleHNO₃ / Acetic Anhydride2-Acetamido-5-methyl-4-nitrothiazoleC4

Information regarding the sulfonation of 2-amino-5-methylthiazole is not extensively covered in the available scientific literature.

The halogenation of 2-aminothiazoles typically occurs at the C5 position. However, in 2-amino-5-methylthiazole, this position is blocked by a methyl group. Therefore, halogenation is expected to occur at the next most activated position, which is the C4 position. The mechanism of halogenation of 2-aminothiazoles is believed to proceed through an addition-elimination pathway. rsc.org In this mechanism, the halogen molecule adds across the C4-C5 double bond of the thiazole ring, followed by the elimination of a hydrogen halide to afford the halogenated product.

For 2-amino-5-methylthiazole, the reaction with a halogenating agent such as bromine would be expected to yield 2-amino-4-bromo-5-methylthiazole. This regioselectivity is driven by the electronic activation provided by the amino group.

Acid-Base Properties and Protonation Equilibria

2-Amino-5-methylthiazole possesses both a basic amino group and a thiazole ring with nitrogen and sulfur heteroatoms, which can participate in acid-base equilibria. The basicity of the molecule is a key parameter that influences its chemical reactivity and biological activity.

The pKa of 2-amino-5-methylthiazole has been predicted to be approximately 5.42. guidechem.com This value reflects the equilibrium between the neutral form of the molecule and its protonated conjugate acid.

The protonation of 2-aminothiazoles can occur at either the exocyclic amino group or the endocyclic nitrogen atom of the thiazole ring. Theoretical and experimental studies on related 2-aminothiazoles suggest that protonation predominantly occurs at the endocyclic ring nitrogen atom. This is attributed to the greater thermodynamic stability of the resulting amidinium-like cation, where the positive charge is delocalized over the N-C-N system.

The protonation equilibrium can be represented as follows:

CompoundPredicted pKaPredominant Site of Protonation
2-Amino-5-methylthiazole5.42 guidechem.comEndocyclic Nitrogen (N3)

This equilibrium is crucial in understanding the behavior of 2-amino-5-methylthiazole in acidic media and its interaction with biological targets.

Photochemical Transformations of 2-Amino-5-methylthiazole

Detailed experimental studies on the photochemical transformations of 2-amino-5-methylthiazole are not extensively available in the reviewed scientific literature. However, the photochemistry of the thiazole ring and its derivatives, such as 2-amino-4-methylthiazole, has been investigated, providing insights into potential reaction pathways. mdpi.comnih.gov

Generally, the photolysis of five-membered heterocyclic rings containing two heteroatoms can be complex, with reaction pathways that are not fully established. mdpi.comnih.gov For thiazole and its derivatives, UV irradiation can lead to the cleavage of the C–S bonds within the ring. mdpi.com For instance, studies on 2-amino-4-methylthiazole have shown that UV irradiation leads to the cleavage of the CS–CN bond, followed by hydrogen atom migration to form various photoproducts, including carbodiimide (B86325) derivatives. nih.govsemanticscholar.org Another minor pathway involves the cleavage of the CS–CC bond. nih.gov

In the gas phase, flash photolysis of the parent thiazole molecule has been shown to produce highly excited NCS molecules, which then act as precursors to CN radicals. mdpi.comnih.gov Vacuum ultraviolet (VUV) photodissociation of thiazole can produce several ionic species. mdpi.comnih.gov Given these findings for related compounds, it is plausible that the photochemical transformation of 2-amino-5-methylthiazole would also involve ring-opening reactions initiated by the cleavage of its sulfur-carbon bonds. However, without direct experimental evidence, the specific photoproducts and reaction mechanisms remain speculative.

Complexation with Metal Ions and DNA-Interaction Studies

2-Amino-5-methylthiazole serves as a versatile ligand in coordination chemistry, readily forming complexes with various metal ions. These complexes have been a subject of research, particularly concerning their potential biological activities, including interactions with DNA. chemicalbook.comchemicalbook.comchemdad.com The aminothiazole derivative is utilized in characterization and DNA-interaction studies through the formation of metal complexes that competitively bind to DNA. chemicalbook.comchemdad.com

One area of investigation involves mixed-ligand copper(II) complexes. For example, the reaction of [Cu(dien)NO₃]NO₃ (where dien = diethylenetriamine) with 2-amino-5-methylthiazole (2A5MT) results in the formation of a new mixed-ligand compound with the general formula [Cu(dien)(2A5MT)NO₃]NO₃. Further studies have involved the synthesis of copper(II) Schiff base coordination compounds using 2-amino-5-methylthiazole. These adducts, with the general formula [Cu(dienXXY₂)(2a-5mt)] (where dienXX represents Schiff bases of diethylenetriamine), have demonstrated notable antiproliferative and antibacterial activities. researchgate.net The coordination sphere of the copper ion in these adducts is completed by the nitrogen atom of the 2-amino-5-methylthiazole ring, resulting in an octahedral configuration. researchgate.net The biological activity of these adducts was found to be enhanced compared to the starting materials. researchgate.net

Additionally, new heterocyclic azo-Schiff base ligands derived from 2-amino-5-methylthiazole have been synthesized and complexed with Cr(III), Ni(II), and Cu(II) ions. researchgate.net These complexes have been characterized and investigated for their medicinal properties, including anticancer activity against human liver cancer cell lines (HepG2). researchgate.net The interaction of such metal complexes with DNA is a key aspect of their mechanism of action. Thiazole derivatives and their metal complexes play a significant role in medicinal chemistry, with studies exploring their potential as anticancer agents through DNA interaction. ekb.eg Free radicals are known to cause damage to proteins and DNA, and derivatives of 2-amino-5-methylthiazole have been synthesized and evaluated for their antioxidant properties. nih.gov

Below is a summary of some reported metal complexes involving 2-amino-5-methylthiazole and their observed biological effects.

Complex TypeMetal IonOther LigandsObserved Biological Activity
Mixed-Ligand ComplexCu(II)Diethylenetriamine (B155796) (dien)Antiproliferative activity.
Schiff Base AdductCu(II)Schiff bases of dienIncreased antiproliferative and antibacterial activity. researchgate.net
Azo-Schiff Base ComplexCr(III), Ni(II), Cu(II)Azo-Schiff base ligandAnticancer activity against HepG2 cell line. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Amino 5 Methylthiazole

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometric and electronic properties of molecules. In the context of 2-aminothiazole (B372263) derivatives, DFT calculations, particularly using the B3LYP hybrid functional, have been employed to optimize molecular geometries and understand their energetic properties.

For instance, a study on a series of 2-amino-5-arylazothiazole derivatives utilized the Material Studio package with semi-core pseudopods calculations (dspp) and double numerical basis sets plus polarization functional (DNP) to predict material properties. mdpi.com The hybrid B3LYP method was used for these calculations. mdpi.com Such studies help in understanding the relationship between the molecular structure and the observed activity of the compounds. The energetic parameters derived from these calculations, such as the difference between the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), can reveal that the activity of these compounds is structure-dependent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds.

A QSAR analysis was performed on 56 derivatives of 2-aminothiazol-4(5H)-one for their 11β-HSD1 inhibitory activity. researchgate.net The study employed Gaussian software for geometry optimization and Dragon software to calculate molecular descriptors. An Artificial Neural Network (ANN) algorithm was used for the regression analysis, resulting in a predictive model with a high determination coefficient (R²) of 0.9482 and a cross-validated R² (Q²) of 0.9944, indicating the model's reliability. researchgate.net

Another QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors for cancer treatment also demonstrated the utility of this approach. nih.gov The developed QSAR model showed significant statistical parameters, including a correlation coefficient of cross-validation (Q²LOO) of 0.7965 and a coefficient of determination (R²) of 0.8436. nih.gov The descriptors in the model, such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA), were found to significantly influence the inhibitory activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic and steric fields. For a series of thiazolone derivatives acting as allosteric inhibitors of the hepatitis C virus (HCV) NS5B polymerase, CoMFA was used to develop predictive models. The best CoMFA model yielded a q² value of 0.621 and an r² value of 0.950 for the training set, with a predictive r² value of 0.685 for the test set. nih.gov The 3D contour maps generated from CoMFA help in understanding the structure-activity relationship and in designing new inhibitors with improved activity. nih.gov

Similarly, a 3D-QSAR study on thiazole (B1198619) derivatives as HCV NS5A inhibitors employed CoMFA, resulting in a model with a q² of 0.607 and an r² of 0.934. researchgate.neteurekaselect.com

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. In the study of thiazolone derivatives as HCV NS5B polymerase inhibitors, the CoMSIA model showed a q² value of 0.685 and an r² value of 0.940 for the training set, and a predictive r² of 0.822 for the test set. nih.gov The information from CoMSIA 3D contour maps is valuable for interpreting structure-activity relationships. nih.gov

For the thiazole derivatives targeting HCV NS5A, the CoMSIA model produced a q² of 0.516 and an r² of 0.960, based on steric, electrostatic, hydrophobic, and hydrogen-bond acceptor effects. researchgate.neteurekaselect.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of known 3D structure.

In a study of 5-methylthiazole-thiazolidinone conjugates as potential anti-inflammatory agents, molecular docking was performed using AutoDock 4.2 against cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. mdpi.com The results indicated that the 5-methylthiazole (B1295346) series demonstrated better docking scores against the COX-1 drug target. mdpi.com Docking studies provided molecular insight into the activity, highlighting the importance of interactions with residues such as Arg120 for inhibitory activity. mdpi.com

Similarly, molecular docking simulations were used to investigate the binding mechanism between 2-aminothiazole inhibitors and cyclin-dependent kinase 5 (CDK5). nih.gov These simulations, along with molecular dynamics, helped to analyze the hydrogen bonding and hydrophobic interactions between the inhibitors and adjacent residues, with results showing that hydrogen bonds with Cys83 favor inhibitor binding. nih.gov

Another study on novel 2-aminothiazole derivatives as anticancer agents used molecular docking to understand their interactions with the Hec1/Nek2 protein. nih.gov

Prediction of Biological Activity (e.g., PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its structural formula. This tool is useful for the early-stage assessment of the therapeutic potential of new chemical entities.

The PASS program was used to investigate the potential anti-inflammatory activity of a series of fifty-four compounds, including derivatives of 2-amino-5-methylthiazole (B129938). The presence of a methyl group at the 5-position of the thiazole ring provided good predictions for anti-inflammatory activity, with Pa (probability to be active) values ranging from 0.233 to 0.581. mdpi.com These encouraging PASS results, combined with molecular docking predictions, led to the selection of 5-methylthiazole-based thiazolidinone derivatives for further investigation into their anti-inflammatory activity. mdpi.com

Tautomerization Pathways and Energy Landscapes

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Understanding the tautomeric preferences and the energy barriers for their interconversion is crucial as different tautomers can exhibit different biological activities.

The amino/imino tautomeric equilibrium of 2-aminothiazole has been investigated using the B3LYP method with 6-31+G(d,p) and 6-311+G(3df,2p) basis sets in both the gas phase and in solution. researchgate.net These studies have shown that the amino form is the predominant tautomer. The energy barriers for tautomerization are significantly lower in the presence of water molecules or through self-assistance (dimerization), indicating a catalytic effect. researchgate.net The self-association pathway through dimerization was found to be the most favorable. researchgate.net The use of a polarizable continuum model (PCM) to account for bulk solvent effects showed that a polar medium favors the imino form. researchgate.net Aromaticity, as measured by the nucleus-independent chemical shift (NICS), also supports the higher stability of the amino form. researchgate.net

The study of energy landscapes provides a broader view of the conformational possibilities and the transitions between them. For complex biomolecules, understanding the energy landscape can reveal folding pathways and the presence of intermediate states. nih.gov While specific energy landscape studies for 2-amino-5-methylthiazole tautomerization are part of the broader tautomerization pathway analysis, the principles of exploring potential energy surfaces are fundamental to these computational investigations.

Electronic Effects of Substituents on Reactivity and Bioactivity

Computational and theoretical studies are instrumental in elucidating how the addition of different chemical groups (substituents) to the 2-amino-5-methylthiazole core alters its electronic landscape, which in turn dictates its chemical reactivity and biological activity. The nature of a substituent, whether it donates or withdraws electrons, can profoundly influence the electron density distribution across the thiazole ring system. These electronic perturbations are key to understanding and predicting the molecule's behavior in both chemical reactions and biological systems.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this theoretical approach, seeking to establish a mathematical correlation between chemical structure and biological function. In the context of 2-aminothiazole derivatives, QSAR models frequently incorporate electronic descriptors to predict their therapeutic potential. Parameters such as atomic charges, atomic volume, and electronegativity have been identified as significant variables in designing new lead compounds with potential anticancer properties, specifically as Aurora kinase inhibitors.

The electronic effect of a substituent is often quantified using Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing character of a substituent at the meta (σm) and para (σp) positions of a benzene (B151609) ring. An electron-donating group (EDG) typically has a negative σ value, while an electron-withdrawing group (EWG) has a positive σ value. This concept is extended to heterocyclic systems like thiazole to rationalize reactivity trends.

Research into the pKa values of 5-substituted 2-aminothiazoles demonstrates a linear relationship when plotted against Hammett σ constants. This correlation indicates that the basicity of the endocyclic nitrogen atom is systematically influenced by the electronic nature of the substituent at the 5-position. Such studies confirm that electron-withdrawing groups decrease the basicity of the ring nitrogen, affecting its protonation state and potential interactions in a biological environment.

In the realm of bioactivity, the electronic nature of substituents is a critical determinant of a compound's efficacy. For instance, in a series of 2-amino-5-methylthiazol derivatives designed as antioxidants, compounds featuring strong electron-donating groups showed significantly enhanced radical scavenging potential. The presence of substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on an attached aromatic ring led to superior antioxidant activity compared to derivatives with electron-withdrawing groups like a nitro (-NO2) group. This suggests that increasing the electron density on the molecule facilitates the donation of an electron or hydrogen atom to neutralize free radicals.

The following table summarizes the influence of various substituents on the properties of thiazole derivatives based on theoretical and experimental findings.

Substituent GroupChemical FormulaElectronic NatureHammett Constant (σp)Observed Effect
Amino-NH₂Strongly Electron-Donating-0.66Increases electron density; enhances basicity and potential for hydrogen bonding.
Hydroxyl-OHStrongly Electron-Donating-0.37Enhances antioxidant activity by facilitating radical scavenging.
Methoxy-OCH₃Strongly Electron-Donating-0.27Significantly improves antioxidant potential in derivatives.
Methyl-CH₃Weakly Electron-Donating-0.17Modestly increases electron density on the ring system.
Chloro-ClWeakly Electron-Withdrawing (by induction)+0.23Decreases ring basicity; used to modify receptor binding affinity.
Nitro-NO₂Strongly Electron-Withdrawing+0.78Reduces antioxidant activity; significantly decreases basicity of the thiazole ring.
Cyano-CNStrongly Electron-Withdrawing+0.66Decreases electron density and basicity.

Biological and Pharmaceutical Research Applications of 2 Amino 5 Methylthiazole and Its Derivatives

Antimicrobial Activity Research

Derivatives of 2-aminothiazole (B372263) have been extensively investigated for their potential to combat microbial infections. These compounds have demonstrated varying degrees of efficacy against a wide range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive Strains (Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes)

Numerous studies have highlighted the potent antibacterial activity of 2-aminothiazole derivatives against Gram-positive bacteria. Notably, these compounds have shown considerable efficacy against resilient pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of 2,5-disubstituted thiazole (B1198619) compounds exhibited potent activity against clinically relevant isolates of MRSA, as well as vancomycin-intermediate (VISA) and vancomycin-resistant (VRSA) strains of S. aureus. Structure-activity relationship studies revealed that a nonpolar, hydrophobic moiety at the C2 position and an ethylidenehydrazine-1-carboximidamide group at the C5 position of the thiazole ring are crucial for their antibacterial action.

Furthermore, certain 2-aminothiazole derivatives have demonstrated bactericidal activity against Bacillus subtilis. Dihydrothiazolo ring-fused 2-pyridone compounds, which are structurally related to 2-aminothiazoles, have shown robust bacteriostatic and bactericidal activities against a broad range of multidrug-resistant Gram-positive pathogens, including MRSA and erythromycin-resistant Streptococcus pyogenes.

Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives against Gram-Positive Strains

Compound/Derivative Class Bacterial Strain Activity Reference
2,5-disubstituted thiazoles Staphylococcus aureus (including MRSA, VISA, VRSA) Potent activity
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives Staphylococcus aureus Comparable to ampicillin (B1664943) and gentamicin (B1671437) sulfate
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives Bacillus subtilis Comparable to ampicillin and gentamicin sulfate
Dihydrothiazolo ring-fused 2-pyridones Streptococcus pyogenes Robust bacteriostatic and bactericidal activities
Novel 2-substituted aminothiazoles Staphylococcus aureus Good antibacterial activity
Novel 2-substituted aminothiazoles Bacillus subtilis Good antibacterial activity

Antibacterial Efficacy Against Gram-Negative Strains (Escherichia coli, Pseudomonas aeruginosa)

The antibacterial spectrum of 2-aminothiazole derivatives also extends to Gram-negative bacteria, which are often challenging to treat due to their complex outer membrane. Research has shown that certain derivatives possess notable activity against Escherichia coli and Pseudomonas aeruginosa. For example, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated antibacterial efficacy against resistant strains of E. coli and P. aeruginosa. In this study, ten out of fifteen synthesized compounds showed higher potency than reference drugs against a resistant strain of E. coli.

Table 2: Antibacterial Activity of 2-Aminothiazole Derivatives against Gram-Negative Strains

Compound/Derivative Class Bacterial Strain Activity Reference
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones Escherichia coli (resistant strain) Higher potency than reference drugs for some derivatives
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones Pseudomonas aeruginosa (resistant strain) Exhibited antibacterial activity
N-thiazolylcarboxamides Pseudomonas aeruginosa Promising activities observed
Novel 2-substituted aminothiazoles Escherichia coli Good antibacterial activity

Antifungal Properties Against Yeast and Fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus)

In addition to their antibacterial properties, 2-aminothiazole derivatives have been investigated for their potential as antifungal agents. Several studies have reported their efficacy against pathogenic yeasts and molds. Notably, derivatives have shown promising activity against Candida albicans, a common cause of opportunistic fungal infections. For instance, a synthesized derivative, 5a8, exhibited anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC80) of 9 μM, which is comparable to the widely used antifungal drug fluconazole.

Furthermore, some 2-aminothiazole derivatives have demonstrated inhibitory activity against Aspergillus niger. The antifungal activity of these compounds is influenced by the nature and position of substituents on the thiazole ring and associated aromatic systems. While research on the activity against Aspergillus clavatus is less documented, the broad-spectrum antifungal potential of this class of compounds suggests that further investigation is warranted.

Table 3: Antifungal Activity of 2-Aminothiazole Derivatives

Compound/Derivative Class Fungal Strain Activity Reference
2-amino-4,5-diarylthiazole derivative (5a8) Candida albicans MIC80 = 9 μM (comparable to fluconazole)
N-oxazolyl- and N-thiazolylcarboxamides Candida albicans Promising activities observed
Novel 2-substituted aminothiazoles Candida albicans Good antifungal activity
Novel 2-substituted aminothiazoles Aspergillus niger Good antifungal activity
Methoxy (B1213986) substituted benzothiazole (B30560) derivatives Aspergillus niger Potent antifungal activity for some derivatives

Mechanisms of Antimicrobial Action

The mechanisms through which 2-aminothiazole derivatives exert their antimicrobial effects are a subject of ongoing research. Molecular docking studies have provided insights into potential molecular targets. For antibacterial action, MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, has been identified as a probable target. Inhibition of this enzyme would disrupt cell wall synthesis, leading to bacterial cell death. Another potential target is DNA gyrase, an enzyme essential for DNA replication and repair.

In the context of antifungal activity, the primary mechanism is believed to involve the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Molecular docking studies of highly active anti-Candida albicans derivatives have shown favorable interactions with the active site of CYP51.

Anti-inflammatory Potential

Beyond their antimicrobial properties, derivatives of 2-aminothiazole have also been explored for their anti-inflammatory effects. Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key mediators of this process.

Cyclooxygenase (COX) Inhibition Studies (COX-1 and COX-2)

Several studies have demonstrated that 2-aminothiazole derivatives can inhibit the activity of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. A new series of 2-aminothiazole derivatives was found to have an inhibitory effect against both COX-1 and COX-2, with IC50 values in the micromolar and sub-micromolar ranges, respectively. Specifically, the tested compounds exhibited IC50 values ranging from 1.00 to 6.34 μM for COX-1 and 0.09 to 0.71 μM for COX-2.

Some derivatives have shown preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For example, certain thiazole carboxamide derivatives displayed selectivity ratios for COX-2 over COX-1. The anti-inflammatory activity of these compounds is often attributed to their ability to fit into the active sites of the COX enzymes and interact with key amino acid residues.

Table 4: Cyclooxygenase (COX) Inhibition by 2-Aminothiazole Derivatives

Compound/Derivative Class Enzyme IC50 Range Selectivity Reference
2-aminothiazole derivatives COX-1 1.00–6.34 μM -
2-aminothiazole derivatives COX-2 0.09–0.71 μM -
Thiazole carboxamide derivative 2b COX-1 0.239 μM -
Thiazole carboxamide derivative 2b COX-2 0.191 μM Selectivity ratio of 1.251
Thiazole carboxamide derivative 2a COX-2 0.958 μM Selectivity ratio of 2.766
Thiazole carboxamide derivative 2j COX-2 0.957 μM Selectivity ratio of 1.507

Lipoxygenase (LOX) Inhibition Investigations

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. probiologists.com As such, the inhibition of LOX enzymes is a key strategy in the development of anti-inflammatory drugs. probiologists.com The potential of 2-amino-5-methylthiazole (B129938) derivatives as LOX inhibitors has been a subject of scientific inquiry.

Research into a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives indicated that these compounds did not exhibit significant LOX inhibitory activity. nih.gov However, the broader class of 2-aminothiazole derivatives has been investigated for its anti-inflammatory properties through the inhibition of the 15-lipoxygenase (15-LOX) enzyme. mdpi.com

Further studies on aminothiazole-containing compounds have sought to elucidate their molecular mode of action as 5-lipoxygenase (5-LO) inhibitors. nih.gov These investigations have helped to define this class of compounds as a novel type of 5-LO inhibitor with distinct characteristics. nih.gov For instance, some parent compounds with unsubstituted aminophenols were found to bind covalently to C159 and C418 of human 5-LO. nih.gov This detailed mechanistic understanding is crucial for the rational design of more potent and selective LOX inhibitors based on the 2-aminothiazole scaffold.

Molecular Mechanisms of Anti-inflammatory Effects

The anti-inflammatory effects of 2-amino-5-methylthiazole derivatives are not limited to LOX inhibition; they also involve other key inflammatory pathways, most notably the cyclooxygenase (COX) enzymes.

A study on 5-thiazol-based thiazolidinone derivatives revealed that their primary mechanism of anti-inflammatory action is the inhibition of COX enzymes, with a particular selectivity for COX-1. nih.gov Molecular docking studies identified the amino acid residue Arg 120 in the active site of COX-1 as a key interaction point for these compounds. nih.gov

Other research has shown that the anti-inflammatory profile of thiazole derivatives can vary. For example, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was identified as a non-selective COX-1/COX-2 inhibitor, while 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) was found to be a selective COX-2 inhibitor. nih.gov The development of dual COX-2/5-LOX inhibitors is another promising avenue, with some novel piperazine-based derivatives showing potent inhibition of both enzymes, leading to significant anti-inflammatory responses. rsc.org This dual inhibition can be particularly beneficial as it addresses two major pathways in the inflammatory cascade. mdpi.commdpi.com

Anticancer and Antiproliferative Activity Evaluation

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. nih.gov This has spurred considerable research into their synthesis and evaluation as novel cancer therapeutics. tandfonline.com

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The in vitro antiproliferative activity of 2-aminothiazole derivatives has been evaluated against a diverse panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent and selective anticancer activity.

One study reported the synthesis of a 2-aminothiazole sublibrary and their evaluation against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with some compounds showing moderate to good activity. nih.gov Another derivative, TH-39, exhibited a potent IC50 value of 0.78 µM against K562 leukemia cells. nih.gov Furthermore, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown selective antiproliferative activity against human K563 leukemia cells. nih.gov

The following tables summarize the cytotoxic activity of various 2-aminothiazole derivatives against a range of cancer cell lines, as reported in different studies.

Table 1: Cytotoxicity of 2-Aminothiazole Derivatives Against Various Cancer Cell Lines Data presented as IC50 or GI50 values in µM.

Compound/Derivative Type Leukemia (CCRF-CEM) Leukemia (HL-60(TB)) Renal Cancer (UO-31) Breast Cancer (MCF7) Human Lung Cancer (H1299) Human Glioma (SHG-44) Human K563 Leukemia Colon Cancer (HCT-116) Liver Cancer (HepG2) Colon Cancer (HT-29)
CVM-1125 0.0348 figshare.com 0.0222 figshare.com >100 figshare.com 0.0299 figshare.com - - 0.0241 figshare.com 0.033 figshare.com - 0.029 figshare.com
4-aminopyrazolo[3,4-d]pyrimidine derivative 12c - - 0.87 nih.gov - - - - - - -
4-aminopyrazolo[3,4-d]pyrimidine derivative 12f - 1.41 nih.gov - - - - - - - -
2-aminothiazole analogue 20 - - - - 4.89 nih.gov 4.03 nih.gov - - - -
TH-39 - - - - - - 0.78 nih.gov - - -
2-amino-thiazole-5-carboxylic acid phenylamide derivative 21 - - - 20.2 nih.gov - - 16.3 nih.gov - - 21.6 nih.gov
Thiazole derivative 23 - - - - - - - - 0.51 (mM) nih.gov -

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 2-aminothiazole derivatives, SAR studies have been instrumental in optimizing their anticancer potency.

Several key structural features have been identified that impact the cytotoxicity of these compounds:

Substitution on the Thiazole Ring: The introduction of lipophilic substituents such as methyl, bromo, phenyl, or butylidene at the 4- and/or 5-positions of the thiazole ring has been explored. nih.gov One study found that 2-aminothiazoles containing a 4,5-butylidene group and benzylic amines were beneficial for improving cytotoxicity. nih.gov

Acyl Groups: The nature of the acyl group attached to the 2-amino position can significantly influence activity. For instance, introducing a 3-propanamido function to the 2-aminothiazole core was found to improve activity more than a 2-acetamido moiety. nih.gov

Aromatic Substituents: In a series of 2-aminothiazole derivatives, the presence of trimethoxy groups on the A-ring of the structure was found to be critical for in vitro activity. nih.gov

Side Chains: The addition of certain side chains has been shown to enhance anticancer effects. For example, N-alkylation of the 2-aminothiazole increased potency against breast cancer cells, with an N-allyl substituent being more potent than other derivatives. nih.gov

Cyclic versus Acyclic Groups: In a comparison of 2-cyclohexyl-thioureido and 2-n-butylthioureido derivatives, the cyclohexyl series demonstrated greater activity, possibly due to increased cell membrane permeability despite having the same number of carbon atoms in the substituent. nih.gov

Exploration of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its induction in cancer cells is a key mechanism of action for many chemotherapeutic agents. Research has shown that 2-aminothiazole derivatives can effectively trigger apoptosis in cancer cells through various molecular pathways.

Novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.org The mechanism involves the cleavage of PARP1 and caspase 3, two key proteins in the apoptotic cascade. ukrbiochemjournal.org Furthermore, these derivatives were found to increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific EndoG nuclease, while decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org These compounds also cause DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.orgukrbiochemjournal.org

Other studies have pointed to the involvement of the reactive oxygen species (ROS)-mitochondrial apoptotic pathway. nih.gov This suggests that some 2-aminothiazole derivatives may induce apoptosis by increasing oxidative stress within cancer cells, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. The induction of apoptosis is often associated with cell cycle arrest, and some derivatives have been shown to cause G0/G1 phase arrest in a concentration and time-dependent manner. nih.gov

Inhibition of Specific Enzymes (e.g., Kinases, GMP Synthetase)

The anticancer activity of 2-aminothiazole derivatives is also attributed to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

Kinase Inhibition: Protein kinases are a major class of drug targets in oncology due to their central role in cell signaling pathways that are often dysregulated in cancer. The 2-aminothiazole scaffold is a key component of several clinically approved kinase inhibitors, such as dasatinib (B193332). nih.gov Research has shown that 2-aminothiazole derivatives can inhibit a variety of kinases, including:

Aurora Kinases: These are essential for cell division, and their overexpression is linked to various cancers. 2-aminothiazole derivatives have been designed and investigated as inhibitors of Aurora kinases A and B. nih.gov

Protein Kinase CK2: This kinase is involved in pro-oncogenic pathways, and its overexpression is associated with a poor prognosis in several cancers. 2-aminothiazole derivatives have been identified as novel allosteric inhibitors of the catalytic α-subunit of CK2. nih.gov

Checkpoint Kinase 1 (CHK1): CHK1 is a key mediator of the DNA damage response. A series of 2-aminothiazole derivatives have been designed and shown to exhibit potent CHK1 inhibition and excellent antiproliferative activity against certain cancer cell lines. researchgate.net

Src Family Kinases: The 2-aminothiazole structure served as a template for the discovery of pan-Src inhibitors with nanomolar to subnanomolar potencies. researchgate.net

GMP Synthetase Inhibition: Guanine (B1146940) monophosphate (GMP) synthetase is an enzyme involved in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. A study of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole revealed that the 2-(alkylamido)thiazole analogues exhibited moderate antiproliferative activity, while the arylamido derivatives showed a remarkable increase in antiproliferative activity. nih.gov Notably, the compound 2-Benzamido-4-(isothiocyanatornethyl)-thiazole demonstrated potential inhibitory activity against GMP synthetase. nih.govscispace.com

Antioxidant Activity Investigations

The antioxidant potential of 2-amino-5-methylthiazole derivatives has been a subject of significant scientific inquiry. Researchers have synthesized various series of these compounds and evaluated their ability to neutralize harmful free radicals, which are implicated in a range of pathological conditions like cancer, inflammation, and aging. nih.gov

Free Radical Scavenging Assays (DPPH, Hydroxyl, Nitric Oxide, Superoxide (B77818) Radical)

The antioxidant capacity of these derivatives is commonly assessed through a battery of in vitro free radical scavenging assays. nih.gov One prominent study involved the synthesis of a series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives and evaluated their activity against several types of radicals. nih.govnih.gov

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating antioxidant activity. nih.govresearchgate.net In this assay, several synthesized 2-amino-5-methylthiazole derivatives demonstrated the ability to donate a hydrogen atom and scavenge the DPPH radical. researchgate.net Compounds featuring electron-donating groups, such as hydroxyl, showed particularly dominant DPPH activity. researchgate.net

Hydroxyl Radical Scavenging: Hydroxyl radicals are highly reactive oxygen species. The scavenging activity of the derivatives against these radicals was also tested. The IC50 values, representing the concentration required to inhibit 50% of the radicals, ranged from 17.9 to 43.2 μg/mL for the tested compounds. nih.gov

Nitric Oxide Radical Scavenging: Nitric oxide is implicated in inflammatory processes and other pathological conditions. nih.gov The tested 2-amino-5-methylthiazole derivatives showed moderate to good nitric oxide scavenging activity by competing with oxygen and reducing the generation of nitrite (B80452) ions from sodium nitroprusside. nih.govresearchgate.net

Superoxide Radical Scavenging: The superoxide anion is another key reactive oxygen species. nih.gov A series of 2-amino-5-methylthiazole derivatives were found to be moderate to weak superoxide radical scavengers, with IC50 values in the range of 17.2–48.6 μg/mL. nih.gov

The table below summarizes the antioxidant activity of selected 2-amino-5-methylthiazole derivatives from a specific study, showcasing their IC50 values in various scavenging assays. nih.gov

CompoundSubstituent (R)DPPH Scavenging IC50 (μg/mL)Hydroxyl Radical Scavenging IC50 (μg/mL)Nitric Oxide Scavenging IC50 (μg/mL)Superoxide Radical Scavenging IC50 (μg/mL)
6a 3,4-dimethoxy14.317.916.517.2
6c 4-methoxy16.219.518.219.6
6e 4-hydroxy-3-methoxy15.018.017.418.3
6h 4-chloro42.543.246.448.6
BHA (Standard) -12.415.314.216.4
Ascorbic Acid (Standard) -13.8---

Identification of Structure-Activity Relationships for Antioxidant Potential

Analysis of the antioxidant assay results has allowed for the identification of key structure-activity relationships (SAR). A crucial finding is that the antioxidant potential of these 2-amino-5-methylthiazole derivatives is significantly influenced by the nature of the substituents on the aromatic rings attached to the core structure. nih.govnih.gov

It has been consistently observed that the presence of electron-donating groups on the substituted aldehydes enhances the radical scavenging activity. nih.govnih.govresearchgate.net For instance, compounds with methoxy groups (like compound 6a with two methoxy groups) and those with both methoxy and hydroxyl groups (like compound 6e) demonstrated superior antioxidant activity compared to other derivatives in the series. nih.gov This enhanced activity is attributed to the ability of these electron-donating substituents to stabilize the radical formed during the scavenging process. researchgate.net Conversely, the presence of electron-withdrawing groups, such as a nitro group, tends to result in weaker antioxidant potential compared to derivatives with electron-donating groups. researchgate.net

Other Biological Activities and Therapeutic Potential

Beyond antioxidant investigations, 2-amino-5-methylthiazole and its derivatives are explored for a variety of other roles in biological and pharmaceutical research. The thiazole ring is a significant scaffold in medicinal chemistry, found in numerous biologically active compounds. mdpi.comnih.gov

Role as Biochemical Reagents in Life Science Research

2-Amino-5-methylthiazole is classified and used as a biochemical reagent in life science research. medchemexpress.commedchemexpress.com It serves as a building block or organic compound for various research applications. medchemexpress.combiosynth.com It is also utilized as an API (Active Pharmaceutical Ingredient) intermediate in the synthesis of a range of advanced intermediates and other chemicals, such as the non-steroidal anti-inflammatory drug (NSAID) meloxicam. darshanpharmachem.comnih.gov

Investigations into Anti-HIV Drug Potential

The broader class of thiazole derivatives has been investigated for numerous pharmacological activities, including potential as anti-HIV agents. mdpi.comnih.govmdpi.com The thiazole scaffold is present in FDA-approved drugs like Ritonavir, which is used to treat HIV infection. nih.gov While the general class of thiazole compounds has shown promise in this area, specific research focusing on 2-amino-5-methylthiazole derivatives as direct anti-HIV drug candidates requires more targeted investigation.

Implications in Prebiotic Chemistry

2-Aminothiazole has been implicated in prebiotic chemistry, the study of how life's building blocks could have formed on early Earth. nih.gov Research suggests a plausible prebiotic synthesis pathway for 2-aminothiazole from simple molecules like glycolaldehyde (B1209225), hydrosulfide (B80085) (HS⁻), and cyanamide (B42294) (NH₂CN). nih.gov Furthermore, 2-aminothiazole has been shown to be capable of separating C2 and C3 sugars (like glycolaldehyde and glyceraldehyde) through the crystallization of their aminals. This selective separation is a crucial step in the potential prebiotic synthesis of nucleotides, the building blocks of RNA. nih.gov

Analytical Methodologies for 2 Amino 5 Methylthiazole and Its Metabolites

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the separation, identification, and purification of 2-Amino-5-methylthiazole (B129938). High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is widely utilized for the analysis of 2-Amino-5-methylthiazole due to its versatility and high resolution. Reversed-phase (RP) HPLC is a common approach for its separation. Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid. For applications requiring mass spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.

The development of HPLC methods can be streamlined by using universal screening procedures, which helps in saving time and resources. Isocratic elution on a C18 column is a frequently used technique for the separation of aminothiazole derivatives. For instance, a novel aminothiazole was successfully separated using an isocratic elution on a Phenomenex® Luna C18 column with a mobile phase of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile, at a flow rate of 1 mL/min. The detection is commonly performed using a UV detector at a wavelength of 272 nm.

ParameterCondition
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)
Mobile Phase 55% 0.1% v/v Orthophosphoric Acid in Water and 45% Acetonitrile
Flow Rate 1 mL/min
Detection UV at 272 nm
Elution Mode Isocratic

This table presents a typical set of HPLC conditions for the analysis of an aminothiazole derivative.

Mixed-Mode Chromatography Approaches

Mixed-mode chromatography has emerged as a powerful tool for analyzing complex mixtures containing compounds with diverse polarities, such as 2-Amino-5-methylthiazole and its related substances. This approach combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase, offering unique selectivity and improved separation of complex samples. By adjusting mobile phase parameters like ionic strength, pH, and organic solvent concentration, the retention of analytes can be finely tuned to achieve optimal resolution.

This technique is particularly advantageous for separating compounds that are difficult to resolve using single-mode chromatography. For example, a short and efficient method was developed using a core-shell mixed-mode column to separate a mixture of seven compounds, including 2-Amino-5-methylthiazole, within five minutes. This demonstrates the potential of mixed-mode chromatography for high-throughput screening in pharmaceutical analysis. The synergy of reversed-phase and ion-exchange mechanisms allows for longer retention and better selectivity than traditional single-mode approaches.

FeatureBenefit in 2-Amino-5-methylthiazole Analysis
Multiple Retention Mechanisms Enhanced selectivity for separating the target compound from impurities and metabolites.
Adjustable Selectivity Optimization of separation by modifying mobile phase pH, ionic strength, and organic content.
High Efficiency Enables rapid screening and analysis of complex samples.
Versatility Capable of analyzing compounds with a wide range of polarities and charge states.

This table highlights the advantages of using mixed-mode chromatography for the analysis of 2-Amino-5-methylthiazole.

Gas Chromatography (GC) Applications

Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. While 2-Amino-5-methylthiazole itself may have limited volatility, GC analysis can be performed after derivatization. Derivatization converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC separation.

GC is particularly useful for impurity testing and quality control of pharmaceuticals. It offers high sensitivity and specificity for detecting trace amounts of impurities that may arise during synthesis or degradation. The choice of detector is crucial in GC analysis, with flame ionization detectors (FID) and mass spectrometry (MS) being commonly used for pharmaceutical applications.

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible spectrophotometry, are often used for the quantification of 2-Amino-5-methylthiazole. These methods are based on the principle that the compound absorbs light at a specific wavelength. For a novel aminothiazole derivative, the maximum absorbance (ʎmax) was observed at 272 nm, with other peaks at 197 nm and 328 nm.

Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for the structural elucidation and characterization of 2-Amino-5-methylthiazole and its derivatives. Fourier-transform infrared (FTIR) spectroscopy, especially when combined with matrix isolation techniques, can provide detailed information about the vibrational spectra of the molecule.

Bioanalytical Methods for Detection in Biological Matrices

The determination of drugs and their metabolites in biological fluids like plasma, serum, and urine is essential for pharmacokinetic and toxicokinetic studies. Bioanalytical methods for 2-Amino-5-methylthiazole often involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

A robust bioanalytical method for a novel aminothiazole was developed using LC-MS/MS with an isocratic elution on a reverse-phase C18 column. The mobile phase consisted of 5 mM ammonium (B1175870) formate (B1220265) with 0.1% v/v formic acid (mobile phase A) and a 95:5% v/v combination of acetonitrile and methanol (B129727) (mobile phase B). Sample preparation is a critical step in bioanalysis and can involve techniques like protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix.

ParameterLC-MS/MS Condition
Column Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase A 5 mM Ammonium Formate with 0.1% v/v Formic Acid
Mobile Phase B 95:5% v/v Acetonitrile and Methanol
Elution Mode Isocratic (85% A and 15% B)
Flow Rate 1 mL/min

This table outlines the LC-MS/MS conditions for the bioanalysis of a novel aminothiazole.

Impurity Profiling and Quality Control in Research Samples

Impurity profiling is a critical aspect of pharmaceutical quality assurance, as impurities can significantly impact the safety and efficacy of a drug product. The process involves the identification, quantification, and characterization of impurities that may be present in the active pharmaceutical ingredient (API) or final product.

Chromatographic techniques like HPLC and GC are widely used for separating and quantifying impurities in 2-Amino-5-methylthiazole samples. These methods offer the high resolution and sensitivity needed to detect and quantify even trace levels of impurities. Regulatory agencies have stringent guidelines for impurity levels in pharmaceutical products, making accurate impurity profiling essential for compliance.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2-Amino-5-methylthiazole-Based Compounds

The development of novel derivatives from the 2-amino-5-methylthiazole (B129938) core is a primary focus for enhancing therapeutic efficacy and specificity. A key strategy is molecular hybridization, which involves combining the 2-amino-5-methylthiazole pharmacophore with other biologically active moieties to create single molecules with improved activity profiles. nih.gov Researchers have successfully designed and synthesized new series of compounds by introducing different functional groups and heterocyclic systems.

For instance, derivatives incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety have been synthesized to explore their antioxidant potential. nih.gov Another approach involves the synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which merges the thiazole (B1198619) and thiazolidinone pharmacophores to create potent anti-inflammatory agents. nih.govmdpi.com The synthesis of these next-generation compounds often starts from commercially available 2-amino-5-methylthiazole, which undergoes multi-step reactions, including treatment with chloroacetyl chloride, cyclization, and condensation with various aldehydes to yield the final products. nih.govnih.gov These synthetic strategies allow for the creation of a diverse library of compounds with tailored physicochemical properties. nih.gov

Derivative Class Synthetic Approach Intended Application Key Starting Materials
1,3,4-Oxadiazole-2-thiol DerivativesCondensation with substituted aldehydes after multi-step synthesis from ethyl 4-bromo-3-oxopentanoate and thiourea (B124793). nih.govAntioxidant2-amino-5-methylthiazole core, Substituted Aldehydes. nih.gov
Thiazolidinone ConjugatesMolecular hybridization via reaction with chloroacetyl chloride, cyclization with ammonium (B1175870) thiocyanate (B1210189), and condensation with aldehydes. nih.govAnti-inflammatory2-amino-5-methylthiazole, Chloroacetyl chloride, Ammonium thiocyanate. nih.gov
2-Amide DerivativesFunctionalization of the amino group with various acyl chlorides. mdpi.comAnticancer, Antifungal2-aminothiazole (B372263) core, Acyl chlorides. mdpi.comnih.gov
Phenylamide DerivativesCombinatorial approach based on the structure of dasatinib (B193332). nih.govAnticancer (Leukemia)2-aminothiazole core, various anilines and side chains. nih.govmdpi.com

In-depth Mechanistic Studies of Bioactivity at the Molecular Level

Understanding the precise molecular mechanisms by which 2-amino-5-methylthiazole derivatives exert their biological effects is crucial for rational drug design. Future research will increasingly focus on elucidating these pathways at a molecular level.

A significant area of investigation is the anti-inflammatory activity of these compounds. Studies have identified cyclooxygenase (COX) enzymes as a key molecular target. nih.govmdpi.com Specifically, 5-methylthiazole-thiazolidinone conjugates have been found to be selective inhibitors of COX-1. nih.govmdpi.com Molecular docking studies have further revealed that specific amino acid residues, such as Arg 120, within the COX-1 active site are critical for the binding and inhibitory activity of these compounds. nih.govmdpi.com Some research also suggests that 2-amino-5-methylthiazole itself can inhibit both COX-1 and COX-2. biosynth.com

Beyond inflammation, the anticancer mechanisms of these derivatives are a major research frontier. The 2-aminothiazole scaffold is a core component of numerous compounds designed as antitumor agents. nih.govmdpi.com Research into 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the cancer drug dasatinib, aims to understand their selective antiproliferative activity against specific cancer cell lines, such as human K563 leukemia cells. nih.govnih.gov Future studies will likely employ advanced techniques like crystallography, proteomics, and computational modeling to map the interactions between these compounds and their protein targets, such as specific kinases, to refine their design and improve their efficacy. mdpi.com

Biological Activity Molecular Target Mechanism of Action Example Derivative Class
Anti-inflammatoryCyclooxygenase-1 (COX-1)Selective inhibition of the enzyme's active site, interacting with key residues like Arg 120. nih.govmdpi.com5-Methylthiazole-Thiazolidinone Conjugates. nih.govmdpi.com
AntioxidantFree Radicals (e.g., Superoxide)Scavenging of reactive oxygen species. nih.gov1,3,4-Oxadiazole-2-thiol Derivatives. nih.gov
AnticancerVarious (e.g., Protein Kinases)Inhibition of cell proliferation in specific cancer cell lines. nih.govnih.gov2-Amino-thiazole-5-carboxylic acid phenylamides. nih.govnih.gov
AntifungalLanosterol (B1674476) 14α-demethylase (CYP51) (putative)Interference with the ergosterol (B1671047) biosynthesis pathway, leading to fungal cell membrane disruption. mdpi.com2-Amino-4, 5-diarylthiazole Derivatives. mdpi.com

Development of Targeted Therapies and Diagnostic Tools

The structural versatility of the 2-amino-5-methylthiazole scaffold makes it a promising candidate for the development of targeted therapies. By modifying the core structure, researchers can design molecules that selectively act on specific biological targets, potentially leading to more effective treatments with fewer side effects. nih.gov

In oncology, research is focused on developing derivatives that target specific cancer cell lines. For example, certain 2-aminothiazole derivatives have shown potent antitumor activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.gov One promising analogue demonstrated IC₅₀ values of 4.89 µM and 4.03 µM against H1299 and SHG-44 cells, respectively. nih.gov Another series of compounds, designed as analogues of dasatinib, exhibited potent and selective activity against human K563 leukemia cells. nih.govnih.gov In the field of infectious diseases, 2-amino-4, 5-diarylthiazole derivatives have been synthesized and shown to have significant anti-Candida albicans activity, with one compound achieving an MIC₈₀ value comparable to the antifungal drug fluconazole. mdpi.com

The potential for these compounds as diagnostic tools is an emerging area. The ability to functionalize the thiazole ring allows for the attachment of imaging agents or probes, which could be used to visualize specific biological targets or disease states.

Exploration of Novel Applications in Materials Science and Catalysis

Beyond its biomedical potential, 2-amino-5-methylthiazole and its derivatives have applications in materials science and catalysis. The compound can be used as a building block in the synthesis of novel polymers and resins. sigmaaldrich.com Specifically, it may be used in the preparation of the acrylamide (B121943) monomer, 5-methyl-2-thiozyl methacrylamide (B166291) (MTMAAm), indicating its utility in polymer chemistry. sigmaaldrich.com

In the field of coordination chemistry, 2-amino-5-methylthiazole can act as a ligand to form complexes with metal ions. sigmaaldrich.comguidechem.com It has been used in the preparation of mixed-ligand dien-Cu(II) complexes and new series of Schiff base coordination compounds. sigmaaldrich.com These metal complexes may possess unique catalytic properties, offering efficient pathways for various organic synthesis reactions. sigmaaldrich.comquinoline-thiophene.com The development of such complexes could lead to new catalysts for industrial processes, contributing to the field of green chemistry. chemicalbook.com

Collaborative Research Initiatives and Interdisciplinary Approaches

The continued development of 2-amino-5-methylthiazole-based compounds will heavily rely on collaborative and interdisciplinary research. The journey from initial design to clinical or industrial application requires a convergence of expertise from multiple scientific fields.

Organic and medicinal chemists are essential for the design and synthesis of novel derivatives. rsc.orgrjptonline.org Molecular biologists and pharmacologists are needed to perform in-depth mechanistic studies, identify biological targets, and evaluate the efficacy of these compounds in cellular and animal models. nih.govmdpi.com Furthermore, computational chemists can play a vital role in predicting the biological activity of new structures and modeling their interactions with targets, thereby guiding synthetic efforts. nih.gov

As applications extend into materials science, collaboration with polymer chemists and materials scientists will be crucial for developing new polymers, resins, and catalytic systems. sigmaaldrich.comquinoline-thiophene.com The successful translation of these research findings into practical applications will necessitate partnerships between academic research institutions and the pharmaceutical and chemical industries.

Q & A

Q. What are the standard synthetic routes for 2-Methylthiazol-5-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazides or thiourea derivatives. For example, substituted pyrazole or thiazole intermediates are generated via cyclization using phosphorus oxychloride (POCl₃) at 120°C, followed by formylation and acylation steps . Characterization relies on IR spectroscopy (C=O and N-H stretches), ¹H/¹³C NMR (aromatic protons and methyl groups), and mass spectrometry for molecular weight confirmation. Purity is validated via elemental analysis (C, H, N, S) with ≤0.4% deviation .

Q. How is the structural conformation of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXS is used for structural refinement. For example, thiazole derivatives are analyzed for bond angles (C-S-C ≈ 92°) and dihedral angles between aromatic rings to confirm planar geometry. Hydrogen bonding networks (N–H⋯N or N–H⋯S) are mapped to assess stability .

Q. What spectroscopic techniques are critical for distinguishing this compound from its analogs?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include ν(N–H) at 3300–3400 cm⁻¹ and ν(C=S) at 1250–1350 cm⁻¹.
  • NMR : The methyl group on the thiazole ring appears as a singlet at δ 2.3–2.5 ppm in ¹H NMR. In ¹³C NMR, the C-2 and C-5 carbons resonate at δ 155–165 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer : A factorial design approach is recommended:
  • Catalyst Screening : Compare POCl₃, polyphosphoric acid, or ionic liquids.
  • Temperature Optimization : 80–120°C for cyclization, balancing yield vs. decomposition .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require neutralization steps.
    Example: Switching from batch to continuous flow synthesis reduces side reactions and improves yields by 15–20% .

Q. How do structural modifications (e.g., aryl substituents) impact the bioactivity of this compound analogs?

  • Methodological Answer :
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., –Cl, –F) at the phenyl ring enhance activity against E. coli (MIC: 8–16 µg/mL) by increasing electrophilicity .
  • Anticancer Activity : Bulky substituents (e.g., tert-butyl) improve tubulin inhibition (IC₅₀: 0.5–2 µM) by enhancing hydrophobic interactions with the colchicine-binding site .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies to targets like β-tubulin or DNA gyrase .

Q. How can conflicting data on the cytotoxicity of this compound derivatives be resolved?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate using the MTT assay with consistent cell lines (e.g., HeLa, MCF-7) and exposure times (48–72 hrs).
  • Control Experiments : Test for reactive oxygen species (ROS) interference using N-acetylcysteine .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.